9-Bromo-5-[4-(propan-2-yloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
Chemical Name: 9-Bromo-5-[4-(propan-2-yloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
CAS Registry Number: 384793-70-8
Molecular Formula: C₂₈H₂₇BrN₂O₂
Molecular Weight: 503.43 g/mol
Structural Features:
- A pyrazolo[1,5-c][1,3]benzoxazine core substituted with bromine at position 7.
- Two aryl groups at positions 5 and 2:
- Position 5: 4-(propan-2-yloxy)phenyl (isopropoxy-substituted phenyl).
- Position 2: 4-(prop-2-en-1-yloxy)phenyl (allyloxy-substituted phenyl).
Synthetic Availability: The compound is listed in commercial catalogs (e.g., Catalog Number BH26233) with typical stock availability, priced in USD for research use .
Properties
Molecular Formula |
C28H27BrN2O3 |
|---|---|
Molecular Weight |
519.4 g/mol |
IUPAC Name |
9-bromo-5-(4-propan-2-yloxyphenyl)-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C28H27BrN2O3/c1-4-15-32-22-10-5-19(6-11-22)25-17-26-24-16-21(29)9-14-27(24)34-28(31(26)30-25)20-7-12-23(13-8-20)33-18(2)3/h4-14,16,18,26,28H,1,15,17H2,2-3H3 |
InChI Key |
QVJOSDXDTMPICI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC=C)C5=C(O2)C=CC(=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-5-[4-(propan-2-yloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, including the formation of the pyrazolobenzoxazine core and the introduction of the bromine and phenyl substituents. The general synthetic route can be summarized as follows:
Formation of the Pyrazolobenzoxazine Core: This step involves the cyclization of appropriate precursors to form the dihydropyrazolo[1,5-c][1,3]benzoxazine core. Commonly used reagents include hydrazines, aldehydes, and phenols under acidic or basic conditions.
Introduction of the Bromine Atom: The bromination of the core structure is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Substitution of Phenyl Rings: The phenyl rings with propan-2-yloxy and prop-2-en-1-yloxy substituents are introduced through nucleophilic substitution reactions. These reactions often require the use of appropriate phenol derivatives and alkylating agents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-5-[4-(propan-2-yloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups at the bromine position.
Scientific Research Applications
9-Bromo-5-[4-(propan-2-yloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its functional groups can be utilized in the design and synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 9-Bromo-5-[4-(propan-2-yloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The exact pathways involved can vary based on the biological context and the specific target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrazolo[1,5-c][1,3]benzoxazine derivatives, which are structurally diverse due to variations in substituents. Below is a comparative analysis of analogous compounds based on substituent modifications and their implications:
Table 1: Structural and Molecular Comparison
Key Findings:
Electron-Withdrawing Groups: Nitro () and fluorine () substituents influence electronic density, altering reactivity and binding interactions. Aromatic Groups: Benzyloxy () and allyloxy (target compound) substituents may enhance π-π interactions in target binding or crystallization.
Prophetic vs. Synthesized Compounds :
- The target compound and several analogs (e.g., ) are classified as prophetic compounds in patents, meaning they are proposed based on structural-activity relationships (SAR) without experimental validation of synthesis or bioactivity .
Computational Comparisons :
- Shape-based algorithms (e.g., ROCS, Ultrafast Shape Recognition) and diversity selection methods (e.g., MaxMin algorithm) are employed to compare molecular shapes and prioritize compounds for synthesis .
- The allyloxy group in the target compound may confer unique conformational flexibility compared to rigid substituents like nitro or benzyloxy.
Crystallography and Molecular Interactions :
- While X-ray data for the target compound is unavailable, related brominated analogs (e.g., ) exhibit intermolecular interactions (CH-Br, π-π stacking), suggesting similar packing behavior could influence solubility and stability.
Biological Activity
9-Bromo-5-[4-(propan-2-yloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound belonging to the pyrazolobenzoxazine class. With a molecular formula of C25H23BrN2O2 and a molecular weight of approximately 463.4 g/mol, this compound features several notable structural characteristics that contribute to its biological activity.
Structural Characteristics
The compound's structure includes:
- A brominated phenyl group
- An isopropyl ether moiety
- A dihydropyrazolo-benzoxazine core
These features enhance its potential to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Biological Activity
Research indicates that this compound exhibits significant antimicrobial and anticancer properties . The compound's mechanism of action is thought to involve interactions with specific enzymes or receptors that modulate cellular processes.
Antimicrobial Properties
Several studies have highlighted the compound's effectiveness against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Klebsiella pneumoniae | Moderate |
In vitro tests have demonstrated its ability to disrupt bacterial cell walls and inhibit DNA synthesis, leading to cell death.
Anticancer Properties
In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that the compound can effectively induce apoptosis in cancer cells by modulating pathways related to cell survival and proliferation.
Case Study: Cytotoxicity Assay
A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability at concentrations ranging from 10 to 100 µM. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
The biological activity of this compound can be attributed to its ability to:
- Interact with DNA and RNA synthesis pathways
- Inhibit specific enzymes involved in metabolic processes
- Induce oxidative stress within cells
Research Findings
Recent research has focused on synthesizing analogs of this compound to explore their biological activities further. Studies have shown that slight modifications in the chemical structure can lead to enhanced potency or selectivity against certain biological targets.
Table: Comparison of Analog Compounds
| Compound Name | Molecular Formula | Activity Profile |
|---|---|---|
| This compound | C25H23BrN2O2 | Antimicrobial & Anticancer |
| 9-Chloro analog | C25H23ClN2O3 | Reduced antimicrobial activity |
| Iodo analog | C25H23IN2O3 | Enhanced anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
